Computed LogP Compared with 2,6‑Dimethylphenol and 4‑(3‑Phenylpropyl)phenol
The XLogP3‑AA value of 2,6‑dimethyl‑4‑(3‑phenylpropyl)phenol is 5.1, indicating >100,000‑fold preferential partitioning into n‑octanol over water [1][2]. By comparison, 2,6‑dimethylphenol (XLogP3 ≈ 2.4) and 4‑(3‑phenylpropyl)phenol (XLogP3 ≈ 3.8) are markedly less lipophilic [1][3]. The combination of the 2,6‑dimethyl motif and the 3‑phenylpropyl substituent produces a LogP that is 2.7 units higher than that of 2,6‑dimethylphenol, translating to approximately a 500‑fold increase in lipid‑membrane affinity [1][3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.1 |
| Comparator Or Baseline | 2,6-Dimethylphenol: XLogP3 ≈ 2.4; 4-(3-Phenylpropyl)phenol: XLogP3 ≈ 3.8 |
| Quantified Difference | ΔLogP = +2.7 (vs. 2,6-dimethylphenol); ΔLogP = +1.3 (vs. 4-(3-phenylpropyl)phenol) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For procurement in CNS‑targeted screening or antioxidant-additive development, the higher LogP predicts superior membrane permeability and lipid‑phase retention, which must be explicitly designed into any analog.
- [1] PubChem Compound Summary for CID 14613259, 2,6-Dimethyl-4-(3-phenylpropyl)phenol. National Center for Biotechnology Information (2026). View Source
- [2] Chemsrc, 2,6-dimethyl-4-(3-phenylpropyl)phenol – CAS 127311-26-6. (2016). View Source
- [3] PubChem Compound Summary for CID 11345, 2,6-Dimethylphenol; and CID 17417, 4-(3-Phenylpropyl)phenol. National Center for Biotechnology Information (2026). View Source
